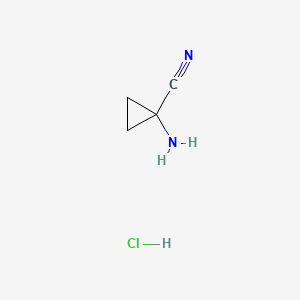

1-Amino-1-cyclopropanecarbonitrile hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-aminocyclopropane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.ClH/c5-3-4(6)1-2-4;/h1-2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEIEQLJYDMRFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561926 | |

| Record name | 1-Aminocyclopropanecarbonitrile hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127946-77-4 | |

| Record name | Cyclopropanecarbonitrile, 1-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127946-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-1-cyclopropanecarbonitrile hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127946774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminocyclopropanecarbonitrile hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyanocyclopropanaminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-1-cyclopropanecarbonitrile Hydrochloride

This technical guide provides a comprehensive overview of 1-Amino-1-cyclopropanecarbonitrile hydrochloride, a versatile building block in synthetic chemistry with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is recognized for its unique strained cyclopropane ring coupled with amino and nitrile functional groups, making it a valuable intermediate for the synthesis of more complex molecules.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 127946-77-4 | [2][3] |

| Molecular Formula | C₄H₇ClN₂ | [2][4] |

| Molecular Weight | 118.56 g/mol | [2][4] |

| Appearance | Off-white to pale brown crystalline powder | [1] |

| Melting Point | 214-220 °C | [2] |

| Solubility | Soluble in water. | |

| Purity | Typically ≥97% | [2] |

| InChI Key | PCEIEQLJYDMRFZ-UHFFFAOYSA-N | [2] |

| SMILES | C1CC1(C#N)N.Cl | [2] |

Synthesis and Elucidation

General Experimental Protocol: Strecker Synthesis of 1-Amino-1-cyclopropanecarbonitrile

The following is a generalized protocol and should be optimized for specific laboratory conditions.

Materials:

-

Cyclopropanone

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Hydrochloric acid (HCl)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared.

-

Cyclopropanone is added to the ammonium chloride solution, and the mixture is stirred.

-

A solution of sodium cyanide in water is added dropwise to the reaction mixture while maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

-

The reaction is stirred for several hours at room temperature to allow for the formation of 1-Amino-1-cyclopropanecarbonitrile.

-

The reaction mixture is then extracted with an organic solvent such as diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield the crude 1-Amino-1-cyclopropanecarbonitrile.

-

To obtain the hydrochloride salt, the crude product is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a compatible solvent.

-

The resulting precipitate, this compound, is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Biological Activity and Mechanism of Action

Direct studies on the biological activity and mechanism of action of this compound are limited in publicly accessible scientific literature. Its primary significance in a biological context stems from its role as a synthetic precursor to 1-aminocyclopropane-1-carboxylic acid (ACC).

Role as a Precursor to 1-Aminocyclopropane-1-carboxylic Acid (ACC)

This compound can be hydrolyzed to ACC. ACC is a well-characterized non-proteinogenic amino acid that functions as the immediate precursor to the plant hormone ethylene.[5]

The biosynthesis of ethylene in plants is a critical pathway regulating numerous developmental processes and responses to stress.

Potential Pharmacological Activity

While direct evidence is sparse for the nitrile compound, its structural analog, ACC, has been investigated for its activity as a ligand at the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[6] It has been reported to act as a partial agonist at the glycine co-agonist site of the NMDA receptor.[5] This suggests that derivatives of 1-aminocyclopropane, including the nitrile, could be explored for their potential in modulating NMDA receptor activity, which is implicated in various neurological disorders.

Applications in Research and Development

The primary application of this compound is as a versatile chemical intermediate.

-

Pharmaceutical Synthesis: It serves as a key building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] The cyclopropylamine moiety is a feature in a number of bioactive molecules.

-

Agrochemical Development: It is used in the formulation of certain agrochemicals.[1]

-

Organic Synthesis: The presence of amino and nitrile groups on a strained cyclopropane ring allows for a variety of chemical transformations to create novel organic molecules.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

Users should consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and agrochemical research and development. Its unique chemical structure provides a scaffold for the synthesis of a wide range of more complex molecules. While direct biological data on the nitrile compound itself is limited, its role as a precursor to the biologically active 1-aminocyclopropane-1-carboxylic acid highlights its importance. Further research into the direct biological effects of this compound may reveal novel pharmacological activities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-アミノ-1-シクロプロパンカルボニトリル 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C4H7ClN2 | CID 14586363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Showing Compound 1-aminocyclopropane-1-carboxylate (FDB030242) - FooDB [foodb.ca]

A Technical Guide to 1-Amino-1-cyclopropanecarbonitrile Hydrochloride

An In-depth Profile for Research and Development

This document provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies for 1-Amino-1-cyclopropanecarbonitrile hydrochloride. It is intended for researchers, scientists, and professionals in drug development and agricultural chemistry who utilize this compound as a key building block and intermediate.

Core Chemical Properties

This compound is a versatile chemical intermediate recognized for its unique cyclopropyl moiety combined with amino and nitrile functional groups.[1] Its hydrochloride salt form enhances stability and handling.

Identifiers and Descriptors

| Identifier | Value | Source(s) |

| IUPAC Name | 1-aminocyclopropane-1-carbonitrile;hydrochloride | [2][3] |

| CAS Number | 127946-77-4 | [1][2][3][4][5] |

| Molecular Formula | C₄H₇ClN₂ | [2][3] |

| Molecular Weight | 118.56 g/mol | [1][2][4][5] |

| InChI Key | PCEIEQLJYDMRFZ-UHFFFAOYSA-N | [3] |

| SMILES | Cl.NC1(CC1)C#N | [3] |

| Synonyms | 1-Aminocyclopropyl Cyanide Hydrochloride, 1-Amino-1-cyanocyclopropane Hydrochloride, 1-Cyanocyclopropylamine Hydrochloride | [2][4] |

Physicochemical Data

| Property | Value | Source(s) |

| Physical Form | Solid, Off-white powder, Crystals or crystalline powder | [1][3] |

| Melting Point | 178-202 °C (decomposes), 214-220 °C | [1] |

| Assay | ≥96.0% | [1][3] |

| Storage | Store at 0-8 °C in a cool, dry, and well-ventilated area. | [1][6] |

Applications in Research and Synthesis

This compound is a valuable building block with significant applications in several areas of chemical research:

-

Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of novel pharmaceuticals, particularly for creating compounds with potential anti-cancer and anti-inflammatory properties.[1] Its rigid cyclopropane scaffold allows for the fixed orientation of side chains, which can enhance enzymatic stability and receptor selectivity in drug candidates.[7]

-

Agricultural Chemistry : It is employed in the formulation of advanced agrochemicals, contributing to the efficacy of pesticides and herbicides.[1]

-

Biochemical Research : The compound is used to investigate metabolic pathways and enzyme interactions.[1]

Experimental Protocols

Synthesis of 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride from a Related Precursor

While a direct synthesis for this compound is not detailed in the provided results, a closely related synthesis for 1-Aminocyclopropane-1-carboxylic acid hydrochloride is described, illustrating a common deprotection step. This process involves the acid hydrolysis of a protected precursor.

Objective: To deprotect an N-protected cyclopropane precursor to yield the hydrochloride salt of the amino acid.

Methodology:

-

Reaction Setup : A mixture of Phthalimidocyclopropanecarboxylate (30.0 g, 122.3 mmol) and 20% aqueous HCl (400 mL) is prepared in a suitable reaction vessel.[8]

-

Hydrolysis : The mixture is refluxed with continuous stirring for 8 hours. During this time, the solid starting material gradually dissolves, forming a clear solution.[8]

-

Crystallization and Filtration : The reaction mixture is cooled to room temperature and left to stand overnight without stirring, allowing for the precipitation of phthalic acid.[8] The precipitate is then removed by filtration.

-

Extraction : The aqueous filtrate is extracted with dichloromethane (CH₂Cl₂; 5 x 60 mL) to remove any remaining organic impurities.[8]

-

Isolation : The aqueous phase is evaporated to dryness under reduced pressure. The resulting residue is heated under vacuum (60 °C) for 90 minutes to remove residual moisture.[8]

-

Purification : The crude product is triturated with isopropanol (20 mL) and filtered to yield the pure product as white crystals.[8]

Analytical Method: LC-MS/MS for Related Analogs

The analysis of cyclopropane-containing amino acids is often performed using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and selectivity.

Objective: To detect and quantify 1-aminocyclopropane-1-carboxylic acid (ACC), a structural analog, in a biological matrix.

Methodology:

-

Chromatography : Ion-pair reversed-phase chromatography is employed for separation.[9]

-

Mobile Phase Additive : Nonafluoropentanoic acid is used as an ion-pair reagent to achieve separation in under 4 minutes.[9]

-

-

Mass Spectrometry : Detection is performed using an ion spray tandem mass spectrometer in positive ion mode.[9][10]

-

Detection Mode : Selective Reaction Monitoring (SRM) is used for quantification.[9]

-

Internal Standard : An isotopically labeled version of the analyte (e.g., [²H₄]ACC) is used as an internal standard to ensure accurate quantification.[10]

Safety and Handling

GHS Hazard Classification

Aggregated GHS information indicates that this compound presents several hazards.[2]

| Hazard Code | Description | Class | Signal Word |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Warning |

| H317 | May cause an allergic skin reaction | Skin Sensitization (Category 1) | Warning |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2) | Warning |

Note: Some reports also list H228 (Flammable solid), H301 (Toxic if swallowed), and H318 (Causes serious eye damage). Users should consult the specific Safety Data Sheet (SDS) from their supplier.[2]

Precautionary Measures and Storage

-

Handling : Avoid contact with skin and eyes.[6] Avoid the formation of dust and aerosols.[6] Wash hands thoroughly after handling.[11] Use only in a well-ventilated area.[11]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[6][11]

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6] The recommended storage temperature is between 0-8 °C.[1]

-

Spill Cleanup : In case of a spill, wear suitable protective clothing, avoid dust formation, and carefully sweep the material into a dry, covered container for disposal.[6] Flush the spill area with water.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C4H7ClN2 | CID 14586363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 1 g | Request for Quote [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. phytotechlab.com [phytotechlab.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Amino-1-cyclopropanecarbonitrile hydrochloride (CAS number 127946-77-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-1-cyclopropanecarbonitrile hydrochloride, identified by the CAS number 127946-77-4, is a synthetically valuable small molecule featuring a strained cyclopropyl ring appended with both an amino and a nitrile functional group. This unique structural arrangement makes it a desirable building block in medicinal chemistry and drug discovery. While extensive research on this specific molecule is limited in publicly available literature, its structural motif is of significant interest for the synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This guide provides a comprehensive overview of the available structural and physicochemical information for this compound and explores its potential applications based on the broader context of cyclopropane-containing compounds in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and publicly accessible chemical information resources.

| Property | Value | References |

| CAS Number | 127946-77-4 | [1][2] |

| Molecular Formula | C₄H₇ClN₂ | |

| Molecular Weight | 118.56 g/mol | [2] |

| IUPAC Name | 1-aminocyclopropane-1-carbonitrile;hydrochloride | |

| Synonyms | 1-Aminocyclopropyl Cyanide Hydrochloride, 1-Amino-1-cyanocyclopropane Hydrochloride, 1-Cyanocyclopropylamine Hydrochloride | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 214-220 °C | |

| Solubility | Soluble in water. | N/A |

| SMILES | Cl.NC1(CC1)C#N | |

| InChI | InChI=1S/C4H6N2.ClH/c5-3-4(6)1-2-4;/h1-2,6H2;1H |

Synthesis and Characterization

Synthetic Approach

References

molecular weight and formula of 1-Amino-1-cyclopropanecarbonitrile HCl

This technical guide provides a comprehensive overview of 1-Amino-1-cyclopropanecarbonitrile hydrochloride, a versatile building block in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical Identity and Properties

This compound is a stable, off-white crystalline solid.[1][2][3] Its unique strained cyclopropyl ring and the presence of both amino and nitrile functional groups make it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of 1-Amino-1-cyclopropanecarbonitrile HCl

| Property | Value | References |

| CAS Number | 127946-77-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₄H₆N₂·HCl or C₄H₇ClN₂ | [2][3][4][5][6] |

| Molecular Weight | 118.56 g/mol | [1][3][4][5][6] |

| Appearance | Off-white to pale brown crystalline powder | [1][2][3] |

| Melting Point | 178-223 °C (decomposes) | [1][3][6] |

| Solubility | Soluble in water | [3] |

| Storage Conditions | 0-8 °C, inert atmosphere | [1][3] |

Synonyms:

Synthesis and Experimental Protocols

General Synthetic Workflow:

The following diagram illustrates a plausible synthetic pathway. This is a generalized representation and specific reagents, conditions, and purification methods would require optimization.

Caption: Generalized workflow for the synthesis of 1-Amino-1-cyclopropanecarbonitrile HCl.

Methodology:

-

Aminonitrile Formation: The synthesis would likely begin with the reaction of a suitable cyclopropanone precursor with a source of ammonia (or an ammonium salt) and a cyanide salt (such as sodium or potassium cyanide). This one-pot reaction forms the intermediate α-aminonitrile.

-

Salt Formation and Purification: The reaction mixture is then subjected to an acidic workup using hydrochloric acid. This step serves to protonate the amino group, forming the hydrochloride salt, which often aids in purification through crystallization. The crude product would then be isolated by filtration and purified by recrystallization from an appropriate solvent system.

Applications in Research and Development

1-Amino-1-cyclopropanecarbonitrile HCl is a valuable building block in medicinal chemistry and drug discovery due to the desirable properties conferred by the cyclopropyl and aminonitrile moieties. The cyclopropyl group can enhance metabolic stability and binding affinity, while the aminonitrile can act as a key pharmacophore.

Key Application Areas:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of novel therapeutics, particularly for neurological disorders, as well as compounds with anti-inflammatory and anti-cancer properties.[1] The nitrile group in such compounds can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

-

Agrochemicals: This compound is utilized in the development of new pesticides and herbicides.[1]

-

Biochemical Research: It is employed as a tool compound to investigate metabolic pathways and enzyme-inhibitor interactions.[1]

The following diagram illustrates the role of 1-Amino-1-cyclopropanecarbonitrile HCl as a foundational element in the drug discovery pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. H27288.03 [thermofisher.com]

- 3. 127946-77-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C4H7ClN2 | CID 14586363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Amino-1-cyclopropanecarbonitrile 97 127946-77-4 [sigmaaldrich.com]

In-Depth Technical Guide to the Spectral Analysis of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 1-Amino-1-cyclopropanecarbonitrile hydrochloride (CAS Number: 127946-77-4). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the estimated and reported spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Disclaimer: The following ¹H NMR data is estimated based on characteristic chemical shift values for similar structural motifs. Actual experimental values may vary.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.0 - 10.0 | Broad Singlet | 3H | -NH₃⁺ |

| ~1.8 - 2.0 | Multiplet | 2H | Cyclopropyl -CH₂- |

| ~1.6 - 1.8 | Multiplet | 2H | Cyclopropyl -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data

Disclaimer: The following ¹³C NMR data is estimated based on characteristic chemical shift values. Actual experimental values may vary.

| Chemical Shift (δ) ppm | Assignment |

| ~118 | -C≡N (Nitrile) |

| ~35 | Quaternary Cyclopropyl Carbon (-C(NH₃⁺)(CN)-) |

| ~20 | Cyclopropyl Carbons (-CH₂-) |

Table 3: ATR-IR Spectral Data

The infrared spectrum of this compound has been reported to be acquired using a Bruker Tensor 27 FT-IR instrument with an ATR-Neat technique[1]. While specific peak values are not publicly available, the following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 2800 | Strong, Broad | N-H stretch (Ammonium salt) |

| ~3010 | Medium | C-H stretch (Cyclopropyl) |

| ~2250 | Medium to Weak | C≡N stretch (Nitrile) |

| ~1600 | Medium | N-H bend (Ammonium salt) |

| ~1450 | Medium | CH₂ scissors |

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube. The choice of solvent is critical as the amine protons may exchange with protic solvents.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for the chosen solvent.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-degree pulse width, a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a significantly higher number of scans compared to ¹H NMR.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)[1].

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of this compound.

Caption: Workflow for the synthesis, spectral analysis, and characterization of this compound.

References

The Cyclopropane Constrained World: A Technical Guide to the Discovery and History of Cyclopropane Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer precise control over conformation and enhanced biological activity is paramount. Among the myriad of non-proteinogenic amino acids, those containing the cyclopropane ring have garnered significant attention. The inherent strain and rigidity of this three-membered carbocycle impart unique stereochemical constraints, making cyclopropane amino acids invaluable tools for designing conformationally restricted peptides, enzyme inhibitors, and receptor modulators. This in-depth technical guide delves into the discovery, history, synthesis, and biological significance of this fascinating class of molecules, providing a comprehensive resource for researchers in the field.

A Journey Through Time: The Discovery and History of Cyclopropane Amino Acids

The story of cyclopropane amino acids is a captivating narrative of serendipitous discoveries in plant biology, microbial warfare, and the relentless pursuit of synthetic innovation. While the parent cyclopropane molecule was first synthesized in 1881 by August Freund, its incorporation into the fundamental building blocks of life, amino acids, was a later revelation.

A pivotal moment came with the identification of 1-aminocyclopropane-1-carboxylic acid (ACC) as the immediate precursor to the plant hormone ethylene. This discovery in the late 1970s unraveled a key step in a crucial plant signaling pathway and established a naturally occurring cyclopropane amino acid with profound biological relevance.[1][2]

Another significant milestone was the isolation and characterization of coronamic acid , a component of the phytotoxin coronatine produced by the bacterium Pseudomonas syringae.[3][4] Coronatine acts as a molecular mimic of the plant hormone jasmonate, highlighting the role of cyclopropane amino acids in microbial pathogenesis.[3]

More recently, genome mining and biosynthetic pathway elucidation have led to the discovery of novel cyclopropane amino acids like pazamine , produced by Pseudomonas azotoformans.[5][6] The biosynthesis of pazamine from lysine involves a remarkable two-step enzymatic cascade, showcasing nature's ingenuity in constructing these strained ring systems.[5][7][8]

These discoveries, spanning from fundamental plant science to microbial biochemistry, have laid the groundwork for the deliberate design and synthesis of a vast array of synthetic cyclopropane amino acids, now widely employed in drug discovery.[2][9]

Biosynthesis of Naturally Occurring Cyclopropane Amino Acids

Nature has evolved elegant enzymatic strategies to construct the high-energy cyclopropane ring. Two prominent examples illustrate these diverse biosynthetic pathways.

The Ethylene Biosynthesis Pathway: The Role of ACC Synthase

The formation of 1-aminocyclopropane-1-carboxylic acid (ACC) is a critical regulatory step in the biosynthesis of ethylene in higher plants.[10] This pathway begins with the amino acid methionine.

Key Steps:

-

Methionine is converted to S-adenosyl-L-methionine (SAM) by SAM synthetase.[10]

-

ACC synthase (ACS) , a pyridoxal-5'-phosphate (PLP) dependent enzyme, catalyzes the intramolecular nucleophilic substitution of SAM to form ACC and 5'-methylthioadenosine (MTA).[10] This is the rate-limiting step in ethylene biosynthesis.

-

ACC oxidase (ACO) then converts ACC to ethylene, carbon dioxide, and hydrogen cyanide.[10]

The Pazamine Biosynthesis Pathway: A Radical Approach

The recently elucidated biosynthesis of pazamine in Pseudomonas azotoformans showcases a different and fascinating strategy for cyclopropane ring formation.[5][6][7]

Key Steps:

-

The pathway initiates with L-lysine .

-

A radical S-adenosylmethionine (SAM) halogenase, PazA , chlorinates the C4 position of lysine to produce (2S,4R)-chlorolysine.[5][7]

-

The pyridoxal-5'-phosphate (PLP)-dependent enzyme, PazB , then catalyzes an intramolecular SN2-like reaction, where the α-carbanion of the PLP-bound chlorolysine attacks the chlorinated C4 carbon, leading to chloride elimination and formation of the cyclopropane ring.[5][7][8]

Synthetic Methodologies for Cyclopropane Amino Acids

The unique structural and biological properties of cyclopropane amino acids have driven the development of numerous synthetic strategies. These methods provide access to a wide range of derivatives with diverse substitution patterns and stereochemistries.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a powerful tool for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds.[11][12][13] In the context of cyclopropane amino acid synthesis, this reaction is typically applied to dehydroamino acid derivatives.

General Protocol:

-

Ylide Generation: A sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, is generated in situ by treating a sulfonium salt (e.g., trimethylsulfoxonium iodide) with a strong base (e.g., sodium hydride or potassium tert-butoxide) in a suitable solvent like DMSO or THF.[11][12]

-

Cyclopropanation: The generated ylide is then reacted with a protected dehydroamino acid ester. The reaction proceeds via a conjugate addition of the ylide to the enone system, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and eliminate the sulfur-containing leaving group.[11][12]

Example: Synthesis of a Protected 2,3-Methano-amino acid derivative

To a solution of trimethylsulfoxonium iodide in anhydrous DMSO under an inert atmosphere is added sodium hydride. The mixture is stirred at room temperature until the evolution of hydrogen ceases. The resulting solution of dimethyloxosulfonium methylide is then cooled, and a solution of a protected dehydroalanine derivative in DMSO is added dropwise. The reaction is stirred at room temperature until completion, quenched with water, and the product is extracted with an organic solvent.

1,3-Dipolar Cycloaddition of Diazo Compounds

The reaction of diazo compounds with electron-deficient alkenes, such as dehydroamino acids, provides a versatile route to cyclopropane amino acids.[1][6] This method allows for the introduction of a variety of substituents on the cyclopropane ring.

General Protocol:

-

Diazo Compound Generation: The diazo compound can be generated in situ from a precursor, such as a tosylhydrazone salt, by treatment with a base.[1][6]

-

Cycloaddition and Nitrogen Extrusion: The diazo compound undergoes a 1,3-dipolar cycloaddition with the dehydroamino acid derivative to form a pyrazoline intermediate. Subsequent thermal or photochemical extrusion of nitrogen gas from the pyrazoline yields the desired cyclopropane amino acid.[1][6][9] The stereoselectivity of the reaction can often be controlled by the choice of reaction conditions (thermal vs. metal-catalyzed).[1][6]

Quantitative Data on Cyclopropane Amino Acids

The biological activity and enzymatic parameters associated with cyclopropane amino acids are crucial for understanding their function and for their application in drug design.

Enzyme Kinetics

| Enzyme | Substrate/Product | Organism | Km | Vmax/kcat | Reference(s) |

| ACC Synthase | S-Adenosylmethionine | Penicillium citrinum | 1.74 mM | 0.56 s⁻¹ per monomer | [5] |

| ACC Synthase | S-Adenosylmethionine | Tomato | 38 - 167 µM (pH dependent) | - | [14] |

| ACC Oxidase | ACC | Arabidopsis thaliana (ACO1) | 33.33 µM | 4.67 nmol ethylene/nmol ACO | [15] |

| ACC Deaminase | ACC | Penicillium citrinum | 4.8 mM | 3.52 s⁻¹ | [5] |

Biological Activity of Cyclopropane Derivatives

| Compound | Target | Activity | Value | Reference(s) |

| Cyclopropane-containing iminosugar (8a) | β-galactosidase (E. coli) | Inhibition (Ki) | 1.18 mM | [7][16] |

| 3-cyano-phenyl fragment (F-7) | Anaplastic Lymphoma Kinase (ALK) | Inhibition (IC₅₀) | 51 µM | [17] |

| (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) | NMDA Receptor | Antagonist | - | [18] |

| Various amide derivatives containing cyclopropane | Candida albicans | Antifungal (MIC₈₀) | 16 µg/mL | [19] |

Applications in Drug Discovery and Chemical Biology

The unique conformational constraints imposed by the cyclopropane ring make these amino acids highly valuable in various areas of biomedical research.

Conformationally Restricted Peptides

Incorporating cyclopropane amino acids into peptides can enforce specific secondary structures, such as β-turns or helical conformations.[14][20] This conformational restriction can lead to increased receptor affinity and selectivity, as well as enhanced proteolytic stability, which are desirable properties for peptide-based therapeutics.[9][15][21]

Enzyme Inhibitors

The rigid framework of cyclopropane amino acids makes them excellent scaffolds for the design of enzyme inhibitors. By mimicking the transition state of an enzymatic reaction or by presenting functional groups in a precise orientation for optimal binding to the active site, these molecules can exhibit potent and selective inhibition.[22][23] For example, cyclopropane derivatives have been investigated as inhibitors of enzymes like anaplastic lymphoma kinase (ALK).[17]

Neuromodulators: Targeting NMDA Receptors

Cyclopropane amino acids, particularly ACC and its derivatives, have been shown to act as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.[18][22][23] They can act as agonists, antagonists, or allosteric modulators at the glycine binding site of the NMDA receptor, making them interesting candidates for the development of drugs targeting neurological and psychiatric disorders.[24][25][26][27]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Cyclopropane Amino Acids

The incorporation of cyclopropane amino acids into peptides is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.

Conclusion

Cyclopropane amino acids represent a powerful class of molecules at the interface of chemistry and biology. From their origins in fundamental plant and microbial processes to their sophisticated applications in modern drug discovery, their journey highlights the value of exploring nature's chemical diversity and the power of synthetic chemistry to harness it. The unique conformational constraints offered by the cyclopropane ring will undoubtedly continue to inspire the design of novel therapeutics with enhanced potency, selectivity, and metabolic stability, ensuring their prominent place in the toolbox of medicinal chemists and chemical biologists for years to come.

References

- 1. research.monash.edu [research.monash.edu]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 12. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 13. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. biorxiv.org [biorxiv.org]

- 16. Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) designed by a novel conformational restriction method based on the structural feature of cyclopropane ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 24. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Editorial: Modulation of NMDA Receptors: From Bench Side to Clinical Applications in Psychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. NMDA Receptor Modulators in the Treatment of Drug Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in the Ethylene Biosynthesis Pathway: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The compound of interest in the ethylene biosynthesis pathway is 1-Aminocyclopropane-1-carboxylic acid (ACC) , which serves as the direct precursor to the plant hormone ethylene. The hydrochloride salt of ACC (ACC HCl) is a common synthetic form used for research and practical applications. The term "1-Amino-1-cyclopropanecarbonitrile HCl" appears to be a misnomer in the context of ethylene biology, as the carboxylic acid group, not a nitrile group, is the crucial functional group in the natural pathway. This guide will focus on the established role of ACC.

Introduction to the Ethylene Biosynthesis Pathway

Ethylene is a gaseous plant hormone that regulates a wide array of physiological processes, including seed germination, fruit ripening, leaf senescence, and responses to biotic and abiotic stress. The production of ethylene is a tightly controlled process, with 1-aminocyclopropane-1-carboxylic acid (ACC) being the immediate and rate-limiting precursor in most plant tissues. The biosynthesis of ethylene from the amino acid methionine occurs via a two-step enzymatic pathway.

First, S-adenosyl-L-methionine (SAM), derived from methionine, is converted to ACC by the enzyme ACC synthase (ACS) . This step is generally considered the primary regulatory point in the pathway. Subsequently, ACC is oxidized to ethylene by ACC oxidase (ACO) . The activity of both ACS and ACO can be influenced by various developmental and environmental cues, allowing plants to finely tune their ethylene production.

The Pivotal Role of 1-Aminocyclopropane-1-Carboxylic Acid (ACC)

ACC stands at a critical juncture in ethylene biosynthesis. Its formation by ACC synthase commits the pathway to ethylene production. The concentration of ACC in plant tissues often correlates with the rate of ethylene synthesis. Beyond its role as a precursor, emerging evidence suggests that ACC itself may have signaling functions independent of its conversion to ethylene.

Regulation of ACC Levels

The cellular pool of ACC is meticulously regulated through several mechanisms:

-

Synthesis: The transcription and post-translational modification of ACC synthase isoforms are key determinants of the rate of ACC synthesis.

-

Conjugation: ACC can be conjugated to other molecules, primarily forming N-malonyl-ACC (MACC). This process is thought to be a mechanism for sequestering and inactivating ACC, thereby reducing the amount available for conversion to ethylene.

-

Transport: ACC can be transported within the plant, allowing for the spatial separation of its synthesis and its conversion to ethylene, which contributes to localized ethylene responses.

Quantitative Data on Key Enzymes and Inhibitors

The following tables summarize key quantitative data related to the enzymes of the ethylene biosynthesis pathway and their inhibitors.

| Enzyme | Substrate | Km (µM) | Vmax/Activity | Notes |

| ACC Synthase (ACS) | SAM | ~20 | - | The basal activity of ACS is typically low and is induced by various signals. The Vmax can vary significantly depending on the isoform and conditions. |

| ACC Oxidase (ACO) | ACC | 51 | 3.48 nmol min⁻¹ mg⁻¹ (recombinant) | Activity is dependent on co-factors such as Fe(II) and ascorbate. |

| Inhibitor | Target Enzyme | Inhibition Type | Ki/IC50 | Notes |

| Aminoethoxyvinylglycine (AVG) | ACC Synthase | Competitive | Ki = 15 ± 3.5 nM (for ACS5)[1] | A potent inhibitor that competes with the substrate SAM for binding to the active site of ACC synthase.[1] |

| Compound 7303 | ACC Synthase | Uncompetitive | Ki = 23.5 ± 1.5 nM (for ACS5)[1] | A novel inhibitor with a quinazolinone backbone that exhibits uncompetitive inhibition with respect to SAM.[1] |

| L-Vinylglycine (L-VG) | ACC Synthase | Mechanism-based | - | Acts as both a substrate and an irreversible inhibitor of ACC synthase. |

Experimental Protocols

Quantification of ACC in Plant Tissues using Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of ACC.

Materials:

-

Plant tissue

-

Internal standard: [2H4]ACC

-

Extraction buffer: Isopropanol/acetic acid (95:5, v/v)

-

Solid-phase extraction (SPE) columns

-

Derivatization agent: Pentafluorobenzyl bromide (PFBBr)

-

GC-MS system with a negative chemical ionization (NCI) source

Procedure:

-

Extraction: Homogenize a known weight of plant tissue (e.g., 100 mg fresh weight) in the extraction buffer containing the internal standard.

-

Purification: Centrifuge the homogenate and pass the supernatant through an SPE column to remove interfering compounds.

-

Derivatization: Evaporate the purified extract to dryness and add the derivatization agent (PFBBr) to convert ACC to a volatile derivative.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use selected ion monitoring (SIM) in NCI mode to detect and quantify the specific ions corresponding to the ACC derivative and its deuterated internal standard. The detection limit for this method can be as low as 10 fmol.[2]

In Vitro Assay of ACC Oxidase Activity

This protocol measures the ethylene-forming capacity of protein extracts.

Materials:

-

Plant protein extract or purified ACC oxidase

-

Assay buffer: 50 mM MOPS, pH 7.2, containing 10% glycerol and 1 mM DTT

-

Cofactors: 3 mM L-ascorbate, 20 µM ferrous sulfate, 20 mM sodium bicarbonate

-

Substrate: 1 mM ACC

-

Gas-tight vials (e.g., 5 mL)

-

Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

-

Reaction Setup: In a gas-tight vial, combine the assay buffer, cofactors, and substrate.

-

Enzyme Addition: Initiate the reaction by adding a known amount of the plant protein extract or purified ACC oxidase (e.g., 18-36 µg).[3]

-

Incubation: Seal the vial and incubate at a controlled temperature (e.g., 20°C) with gentle shaking for a defined period (e.g., 20 minutes).[3]

-

Ethylene Measurement: Withdraw a sample of the headspace gas from the vial using a gas-tight syringe and inject it into the GC-FID to quantify the ethylene produced.

-

Calculation: Calculate the enzyme activity as nmol of ethylene produced per unit of time per mg of protein.

Visualizations of Pathways and Workflows

Ethylene Biosynthesis Pathway

Caption: The core pathway of ethylene biosynthesis from methionine.

Experimental Workflow for ACC Quantification

Caption: A typical workflow for quantifying ACC in plant tissues.

Regulation of ACC Synthase

Caption: Regulatory inputs controlling ACC synthase activity.

Conclusion

1-Aminocyclopropane-1-carboxylic acid is a cornerstone molecule in plant biology, serving as the immediate precursor to the hormone ethylene. Understanding the regulation of its synthesis, metabolism, and conversion to ethylene is crucial for both fundamental plant science and for applications in agriculture and post-harvest technology. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a technical foundation for researchers and professionals working in this field. The development of novel inhibitors targeting ACC synthase and the precise quantification of ACC levels will continue to be important areas of research, paving the way for new strategies to modulate plant growth and responses to the environment.

References

- 1. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of ACC Synthase and Related Enzymes

Executive Summary

The phytohormone ethylene governs a vast array of developmental processes and stress responses in plants, including fruit ripening, senescence, and defense against pathogens. The biosynthesis of ethylene is a tightly regulated process, with 1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS) catalyzing the committed and often rate-limiting step. This document provides a comprehensive technical overview of the structure, mechanism of action, regulation, and inhibition of ACC synthase. It also explores the catalytic action of ACC oxidase (ACO), the terminal enzyme in the pathway, and contextualizes their function within the broader metabolic network known as the Yang Cycle. Detailed kinetic data, experimental methodologies, and visual diagrams of key pathways are presented to serve as a critical resource for researchers in plant biology and professionals engaged in the development of novel agrochemicals.

The Ethylene Biosynthesis Pathway

Ethylene production in higher plants originates from the amino acid methionine. The pathway, often referred to as the Yang Cycle, involves three primary enzymatic steps[1][2]:

-

S-adenosyl-L-methionine (SAM) Synthesis: Methionine is converted to SAM by SAM synthetase (SAMS). SAM is a key metabolite, serving as a precursor for multiple biosynthetic pathways[3][4].

-

ACC Synthesis: ACC synthase (ACS) catalyzes the conversion of SAM into ACC and 5'-methylthioadenosine (MTA). This is the first committed step in ethylene biosynthesis and is the primary point of regulation[1][3][5][6].

-

Ethylene Formation: ACC oxidase (ACO) catalyzes the final step, converting ACC to ethylene, carbon dioxide (CO₂), and cyanide in an oxygen-dependent reaction[1][2][6].

The MTA produced is recycled back to methionine, ensuring the substrate pool is maintained for continuous ethylene production[2][7][8].

ACC Synthase (ACS): The Gatekeeper of Ethylene Production

ACC synthase (EC 4.4.1.14) is a cytosolic, pyridoxal-5'-phosphate (PLP)-dependent enzyme that belongs to the family of lyases[4][8][9]. It is evolutionarily related to the aminotransferase superfamily[8][10].

Structure and Active Site

ACC synthase typically functions as a dimer, a common feature of PLP-dependent enzymes, although monomeric forms can also be catalytically active[5][9]. The crystal structure reveals a protein with two distinct domains per monomer: an α/β/α sandwich domain and an α/β domain[5][8]. The PLP cofactor is situated in a cleft between these two domains[8].

The active site contains several highly conserved residues essential for catalysis. A key lysine residue (Lys278 in tomato ACS) forms an internal aldimine, or Schiff base, with the PLP cofactor, which is the resting state of the enzyme[8][9]. Other conserved residues play critical roles in substrate binding and stabilization of reaction intermediates[11][12].

Catalytic Mechanism

The conversion of SAM to ACC by ACS proceeds through a series of well-defined steps involving the PLP cofactor:

-

Transaldimination: The substrate, SAM, displaces the active site lysine to form an external aldimine with the PLP cofactor.

-

α-Proton Abstraction: A basic residue in the active site abstracts the α-proton from SAM, leading to the formation of a resonance-stabilized quinonoid intermediate. This is a critical step for catalysis[9].

-

Intramolecular γ-Elimination: The α-carbanion attacks the γ-carbon of the methionine moiety in an intramolecular nucleophilic substitution reaction.

-

Cyclization and Release: This attack results in the formation of the cyclopropane ring of ACC and the elimination of MTA as the leaving group.

-

Product Release: The ACC product, still bound as an external aldimine, is released upon a reverse transaldimination reaction, regenerating the internal aldimine with the active site lysine and preparing the enzyme for another catalytic cycle.

Regulation of ACS Activity

The cellular level of active ACS protein is meticulously controlled through both transcriptional and post-translational mechanisms, allowing plants to rapidly modulate ethylene production in response to various cues[2].

-

Transcriptional Control: ACS is encoded by a multigene family, with different isoforms being expressed in response to specific developmental stages (e.g., fruit ripening) and environmental stimuli like wounding, flooding, auxin, and pathogens[2][9][13]. This differential expression allows for precise spatial and temporal control of ethylene synthesis.

-

Post-Translational Regulation: The stability of ACS proteins is a major control point. Type I ACS proteins are phosphorylated by Mitogen-Activated Protein Kinases (MAPKs) such as MPK3/MPK6 and Calcium-Dependent Protein Kinases (CDPKs)[6][14]. This phosphorylation stabilizes the proteins, leading to increased ACC production[6][14]. Conversely, dephosphorylation by phosphatases like PP2A can mark them for degradation[6]. Type II and III ACS proteins are regulated by different mechanisms, often involving E3 ubiquitin ligases that target them for proteasomal degradation[6].

Related Enzymes in Ethylene Metabolism

ACC Oxidase (ACO)

ACC oxidase (EC 1.14.17.4) is a non-heme iron-containing oxygenase that catalyzes the final step in ethylene biosynthesis[7][15]. Unlike the cytosolic ACS, ACO is thought to be membrane-associated, and its activity requires membrane integrity[16][17]. The reaction requires ACC, O₂, and a reductant, typically ascorbate, and is activated by Fe(II) and bicarbonate (CO₂)[7][15][18].

The proposed mechanism for ACO is a stepwise radical process[7]. The iron center coordinates the binding of ACC and oxygen. The reaction proceeds via an aminyl radical cation, which undergoes rapid ring-opening[7]. This ultimately yields ethylene, CO₂, and cyanide. The cyanide is detoxified by the enzyme β-cyanoalanine synthase[2][7].

Enzymes of the Yang Cycle

The Yang Cycle is a crucial metabolic pathway that recycles the MTA produced by the ACS reaction back into methionine[7][8]. This recycling is vital for sustaining high rates of ethylene synthesis, especially when the free methionine pool is limited[2][7]. The cycle involves a series of enzymatic steps not detailed here but underscores the metabolic integration of ethylene biosynthesis.

Quantitative Data: Enzyme Kinetics and Inhibition

Understanding the kinetic parameters of ACS is fundamental for designing effective inhibitors. The enzyme's activity is characterized by its Michaelis constant (Km) for its substrate SAM, and inhibitors are evaluated by their inhibition constant (Ki).

| Enzyme/Isoform | Substrate/Inhibitor | Km/Ki Value | Inhibition Type | Source |

| ACC Synthase (general) | S-Adenosylmethionine (SAM) | 20 µM | Substrate | [9] |

| ACS5 (Arabidopsis) | Aminoethoxyvinylglycine (AVG) | 15 ± 3.5 nM | Competitive | [19][20] |

| ACS5 (Arabidopsis) | Compound 7303 (Quinazolinone) | 23.5 ± 1.5 nM | Uncompetitive | [19][20] |

| ACC Synthase (general) | Aminooxyacetic acid (AOA) | Not specified | Competitive | [9] |

| ACC Synthase (general) | L-Vinylglycine | Not specified | Competitive / Mechanism-based | [21] |

Note: Competitive inhibitors like AVG bind to the active site, directly competing with the substrate SAM[5][19]. Uncompetitive inhibitors bind to the enzyme-substrate complex. Mechanism-based inactivators, such as L-vinylglycine and SAM itself under certain conditions, are processed by the enzyme to generate a reactive species that covalently modifies and inactivates the enzyme[21][22].

Experimental Protocols and Workflows

General Protocol for ACC Synthase Activity Assay

This protocol outlines the fundamental steps for measuring the in vitro activity of purified ACC synthase.

-

Enzyme Preparation: Purify recombinant or native ACC synthase using standard protein purification techniques (e.g., affinity chromatography, ion exchange). Determine protein concentration using a Bradford or BCA assay.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM EPPS, pH 8.5) containing the essential cofactor pyridoxal-5'-phosphate (PLP, ~10 µM).

-

Initiation: Add a known amount of purified ACS enzyme to the reaction buffer and equilibrate at the desired temperature (e.g., 25-30°C). Initiate the reaction by adding the substrate, S-adenosyl-L-methionine (SAM), to a final concentration around its Km (e.g., 20-100 µM). For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding SAM.

-

Incubation: Allow the reaction to proceed for a fixed time (e.g., 30 minutes), ensuring the reaction rate is linear.

-

Termination: Stop the reaction, typically by adding a strong acid (e.g., HCl) or base, or by heat denaturation.

-

Quantification of ACC: The product, ACC, is quantified. A common method is the Lizada and Yang assay, which involves the chemical conversion of ACC to ethylene by NaOCl in the presence of Hg²⁺, followed by quantification of the ethylene produced using gas chromatography (GC).

-

Data Analysis: Calculate the specific activity of the enzyme (e.g., in nmol of ACC produced per mg of protein per hour). For kinetic analysis, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. For inhibition studies, use Lineweaver-Burk or non-linear regression analysis to determine Ki and the mode of inhibition[20].

Conclusion and Future Directions

ACC synthase stands as the central regulatory hub in ethylene biosynthesis. Its intricate mechanism of action, reliant on the versatile chemistry of the PLP cofactor, and its multi-layered regulation at the transcriptional and post-translational levels make it a prime target for controlling ethylene-dependent processes in plants. The detailed understanding of its structure and catalytic cycle has enabled the identification of potent competitive and uncompetitive inhibitors. This knowledge provides a robust foundation for the rational design of novel agrochemicals aimed at modulating fruit ripening, extending the shelf-life of horticultural products, and enhancing plant stress tolerance. Future research may focus on isoform-specific inhibitors and further unraveling the complex signaling networks that converge to regulate ACS stability and activity in response to diverse environmental challenges.

References

- 1. Ethylene (plant hormone) - Wikipedia [en.wikipedia.org]

- 2. esalq.usp.br [esalq.usp.br]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]

- 5. ACC Synthase [biology.kenyon.edu]

- 6. Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life [maxapress.com]

- 7. books.rsc.org [books.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]

- 10. 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of 1-aminocyclopropane-1-carboxylate synthase, a key enzyme in the biosynthesis of the plant hormone ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Frontiers | Ethylene and 1-Aminocyclopropane-1-carboxylate (ACC) in Plant–Bacterial Interactions [frontiersin.org]

- 14. Dual-Level Regulation of ACC Synthase Activity by MPK3/MPK6 Cascade and Its Downstream WRKY Transcription Factor during Ethylene Induction in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Enzymes of Ethylene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]

- 19. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Inactivation of 1-Aminocyclopropane-1-Carboxylate Synthase by l-Vinylglycine as Related to the Mechanism-Based Inactivation of the Enzyme by S-Adenosyl-l-Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Specificity of S-adenosyl-L-methionine in the inactivation and the labeling of 1-aminocyclopropane-1-carboxylate synthase isolated from tomato fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclopropane Moiety: A Cornerstone of Modern Therapeutics

An In-depth Technical Guide on the Biological Activity of Cyclopropane-Containing Compounds

The cyclopropane ring, a three-membered carbocycle, is a unique and powerful structural motif in medicinal chemistry. Its inherent ring strain and rigid conformation provide a valuable tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates. Incorporating a cyclopropyl group can enhance metabolic stability, improve binding affinity to biological targets, and lock molecules into a bioactive conformation, thereby reducing off-target effects.[1][2] This guide provides a detailed exploration of the biological activities of several key FDA-approved drugs that feature the cyclopropane scaffold, offering insights into their mechanisms of action, quantitative potency, and the experimental methods used to determine their efficacy.

Antiviral Activity: Grazoprevir

Grazoprevir is a potent, second-generation direct-acting antiviral agent used in combination therapy for the treatment of chronic Hepatitis C Virus (HCV) infection.[3] The cyclopropane ring is an integral part of the macrocyclic structure that confers high potency against the viral protease.

Mechanism of Action

Grazoprevir functions as a highly specific, reversible inhibitor of the HCV NS3/4A protease.[2][3][4] This serine protease is essential for the viral life cycle, responsible for cleaving the HCV polyprotein into mature, functional non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[4][5] By binding to the active site of the NS3/4A protease, grazoprevir blocks this cleavage process, thereby halting viral replication.[2][4] Its efficacy extends across multiple HCV genotypes, and it maintains activity against many common resistance-associated substitutions that affect first-generation protease inhibitors.[3][6]

References

- 1. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]

- 2. Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Amino-1-cyclopropanecarbonitrile Hydrochloride

This technical guide provides a comprehensive overview of 1-Amino-1-cyclopropanecarbonitrile hydrochloride, a versatile building block in synthetic chemistry. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

Compound Identity and Physicochemical Properties

This compound is a stable, solid compound.[1] It is recognized for its unique three-membered ring structure containing both an amino and a nitrile functional group. This combination makes it a valuable intermediate in the synthesis of more complex molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 127946-77-4 | [3] |

| Molecular Formula | C₄H₆N₂·HCl | [3] |

| Molecular Weight | 118.56 g/mol | [3] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 214-220 °C | [1] |

| SMILES String | Cl.NC1(CC1)C#N | [1] |

| InChI Key | PCEIEQLJYDMRFZ-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

Postulated Synthesis via Strecker Reaction

A potential synthetic route to 1-Amino-1-cyclopropanecarbonitrile would involve a variation of the Strecker synthesis starting from cyclopropanone.

Reaction Scheme:

Cyclopropanone + Ammonia (NH₃) + Hydrogen Cyanide (HCN) → 1-Amino-1-cyclopropanecarbonitrile

The resulting free base can then be treated with hydrochloric acid (HCl) to form the stable hydrochloride salt.

General Experimental Protocol (Hypothetical):

-

Imine Formation: Cyclopropanone is reacted with ammonia in a suitable solvent (e.g., methanol or ethanol) to form the corresponding cyclopropylideneimine. This reaction is typically carried out at or below room temperature.

-

Cyanide Addition: A source of cyanide, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), is added to the reaction mixture. The cyanide ion attacks the imine carbon to form the α-aminonitrile.

-

Acidification: The reaction mixture is then carefully acidified with hydrochloric acid. This protonates the amino group, leading to the precipitation of this compound.

-

Isolation and Purification: The solid product is collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum.

Biological Activity and Potential Applications

Direct studies on the biological activity and mechanism of action of this compound are limited in publicly available scientific literature. However, its structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), a key intermediate in the biosynthesis of the plant hormone ethylene, suggests potential applications in agricultural and biochemical research.[2]

It is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of novel pharmaceuticals.[2] Its rigid cyclopropyl scaffold and the presence of reactive amino and nitrile groups allow for the construction of complex molecules with potential therapeutic properties.[2] Reports suggest its use as an intermediate in the development of compounds with anti-cancer and anti-inflammatory activities, as well as drugs targeting neurological disorders.[2]

Relationship to Ethylene Biosynthesis

While not the direct precursor, the structural analogy to ACC is noteworthy. In plants, ACC is synthesized from S-adenosylmethionine (SAM) by the enzyme ACC synthase and is subsequently converted to ethylene by ACC oxidase. Ethylene is a critical signaling molecule involved in various physiological processes, including fruit ripening, senescence, and stress responses.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Sensitisation (Category 1) | H317: May cause an allergic skin reaction |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation |

Recommended Handling Precautions:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust.

-

Use only in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

Spectral Data

While detailed spectral data is not extensively published, Infrared (IR) spectroscopy would be a key analytical technique for characterizing this compound.

Expected IR Spectral Features:

-

N-H stretching: Broad absorption in the region of 3400-3200 cm⁻¹ corresponding to the primary amine.

-

C≡N stretching: A sharp, medium-intensity absorption around 2250-2200 cm⁻¹ for the nitrile group.

-

C-H stretching: Absorptions just above 3000 cm⁻¹ for the cyclopropyl C-H bonds.

-

N-H bending: Absorption around 1600 cm⁻¹.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research and development. Its unique structural features provide a foundation for the synthesis of a wide range of complex molecules. While direct biological data is scarce, its relationship to important biological molecules warrants further investigation into its own potential bioactivities. Proper safety protocols are essential when handling this compound.

References

- 1. 1-Amino-1-Cyclopropancarbonitril -hydrochlorid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. Strecker_amino_acid_synthesis [chemeurope.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Pharmaceuticals Using 1-Amino-1-cyclopropanecarbonitrile HCl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-amino-1-cyclopropanecarbonitrile hydrochloride (ACCN·HCl) as a versatile building block in the synthesis of novel pharmaceuticals. The unique strained cyclopropyl ring and the presence of both amino and nitrile functionalities make it a valuable precursor for creating structurally diverse and biologically active molecules. This document details its application in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and Janus Kinase (JAK) inhibitors for autoimmune diseases, providing detailed experimental protocols and relevant biological signaling pathways.

Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

The cyclopropylamine moiety is a key pharmacophore in a number of potent and selective DPP-IV inhibitors.[1][2] DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[3][4] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5]

General Synthetic Strategy

A common strategy for the synthesis of DPP-IV inhibitors involves the N-acylation of a cyclopropylamine derivative with a suitable carboxylic acid or its activated form. 1-Amino-1-cyclopropanecarbonitrile HCl can be utilized as a precursor to the key cyclopropylamine intermediate. The nitrile group can be reduced to a primary amine, which can then be acylated. Alternatively, the amino group of ACCN can be first acylated, followed by transformation of the nitrile group.

Experimental Protocol: Synthesis of a Cyclopropyl-Fused Pyrrolidine-Based DPP-IV Inhibitor Intermediate

This protocol describes a synthetic route to a key intermediate for cyclopropyl-fused pyrrolidine-based DPP-IV inhibitors, adapted from general procedures for N-acylation and cyclization.

Step 1: N-Acylation of 1-Amino-1-cyclopropanecarbonitrile

Objective: To couple 1-amino-1-cyclopropanecarbonitrile with a protected amino acid to form an amide intermediate.

Materials:

-

1-Amino-1-cyclopropanecarbonitrile HCl

-

N-Boc-L-proline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a solution of N-Boc-L-proline (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-Amino-1-cyclopropanecarbonitrile HCl (1.1 eq) and DIPEA (2.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the N-acylated product.

Step 2: Reduction of the Nitrile and Intramolecular Cyclization

Objective: To reduce the nitrile to a primary amine, followed by spontaneous or induced intramolecular cyclization to form the cyclopropyl-fused pyrrolidine core.

Materials:

-

N-(1-cyanocyclopropyl)-N-Boc-L-prolinamide (from Step 1)

-

Raney Nickel or Palladium on Carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the N-acylated product (1.0 eq) in methanol.

-

Add a catalytic amount of Raney Nickel or 10% Pd/C.

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude cyclopropyl-fused pyrrolidine intermediate.

-

Further purification can be achieved by column chromatography if necessary.

| Reaction Step | Reactants | Key Reagents | Solvent | Typical Yield | Reference |

| N-Acylation | 1-Amino-1-cyclopropanecarbonitrile HCl, N-Boc-L-proline | EDC, HOBt, DIPEA | DCM | 70-85% | General Amide Coupling Protocols |

| Reduction & Cyclization | N-(1-cyanocyclopropyl)-N-Boc-L-prolinamide | Raney Ni or Pd/C, H₂ | Methanol | 60-75% | General Nitrile Reduction Protocols |

Signaling Pathway: DPP-IV Inhibition and GLP-1 Signaling

Application in the Synthesis of Janus Kinase (JAK) Inhibitors